Cas no 1336153-06-0 ((2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine)

(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine
- EN300-1981994
- 1336153-06-0
-
- インチ: 1S/C10H14ClNO/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7H,5,12H2,1-2H3/t7-/m1/s1
- InChIKey: OBICKFDECNWFJM-SSDOTTSWSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C[C@@H](C)N)OC
計算された属性
- せいみつぶんしりょう: 199.0763918g/mol
- どういたいしつりょう: 199.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981994-0.25g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1981994-1g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1981994-0.1g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1981994-5.0g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 5g |
$5304.0 | 2023-06-02 | ||
Enamine | EN300-1981994-0.05g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1981994-2.5g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1981994-10.0g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1981994-10g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1981994-5g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1981994-1.0g |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine |
1336153-06-0 | 1g |
$1829.0 | 2023-06-02 |
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine 関連文献
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
(2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amineに関する追加情報
Comprehensive Analysis of (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine (CAS No. 1336153-06-0): Properties, Applications, and Research Insights
The compound (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine (CAS No. 1336153-06-0) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the 3-chloro-4-methoxyphenyl moiety and the (2R)-propan-2-amine configuration, make it a valuable intermediate for synthesizing bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its stereospecificity and potential applications in drug discovery.
One of the most searched questions about (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine relates to its synthetic routes and optical purity. Recent advancements in asymmetric synthesis have enabled more efficient production of this compound with high enantiomeric excess (ee). The chiral resolution of 1336153-06-0 is another hot topic, as it directly impacts its utility in developing enantioselective catalysts or therapeutics. Analytical techniques like HPLC and chiral chromatography are critical for quality control.
In the context of green chemistry, researchers are exploring sustainable methods to produce (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine. Solvent-free reactions, biocatalysis, and microwave-assisted synthesis are gaining traction as alternatives to traditional organic synthesis. These approaches align with the growing demand for eco-friendly pharmaceutical intermediates, a frequently searched term in scientific databases.
The pharmacological potential of 1336153-06-0 is another area of intense investigation. Preliminary studies suggest its derivatives may interact with G-protein-coupled receptors (GPCRs), a key target class in modern drug development. This connection to central nervous system (CNS) research has spurred interest, particularly in academic circles studying neurotransmitter modulation.
From a commercial perspective, the global market for chiral amines like (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine is expanding rapidly. The compound's patent landscape and supply chain dynamics are frequently queried in business intelligence platforms. Manufacturers are investing in scale-up technologies to meet the growing demand from contract research organizations (CROs) and pharmaceutical companies.
Quality standards for CAS 1336153-06-0 are rigorously maintained, with analytical parameters including melting point, specific rotation, and spectroscopic purity (NMR, MS) being critical specifications. These parameters are essential for researchers who require high-purity compounds for sensitive biological assays or material science applications.
Recent publications have highlighted the compound's potential in medicinal chemistry, particularly as a building block for privileged structures in drug design. Its structural versatility allows for diverse modifications, making it valuable for library synthesis in high-throughput screening campaigns. This aligns with current trends in fragment-based drug discovery, a popular search topic among medicinal chemists.
Storage and handling of (2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine require standard laboratory precautions. While not classified as hazardous under normal conditions, proper chemical storage guidelines should be followed to maintain stability. The compound's shelf life and degradation products are practical concerns frequently addressed in technical documentation.
In conclusion, 1336153-06-0 represents an important chiral building block with growing relevance across multiple scientific disciplines. Its combination of structural features, synthetic accessibility, and research applications positions it as a compound of continuing interest in both academic and industrial settings. Future research directions may explore its utility in catalysis, material science, and bioconjugation chemistry, reflecting broader trends in molecular innovation.
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